N-(3-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide
Description
N-(3-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11FN2O3S and a molecular weight of 246.261 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluoropyridine ring, and a methanesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C9H11FN2O3S |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-6-fluoropyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11FN2O3S/c1-16(13,14)12-9-7(15-6-2-3-6)4-5-8(10)11-9/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
AQZMJWRCBDMRLD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=N1)F)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide typically involves the following steps:
Formation of the Fluoropyridine Ring: The fluoropyridine ring can be synthesized through the fluorination of pyridine derivatives.
Cyclopropoxy Group Introduction: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the fluoropyridine derivative with cyclopropyl alcohol in the presence of a base such as potassium carbonate.
Methanesulfonamide Formation: The final step involves the introduction of the methanesulfonamide group. This can be achieved by reacting the cyclopropoxy-fluoropyridine intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(3-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Fluroxypyr-meptyl: A pyridine-based herbicide used to control broadleaf weeds.
N-(2-ethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide: Another methanesulfonamide derivative with similar structural features.
Uniqueness
N-(3-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific scientific research applications, particularly in the development of novel therapeutic agents and biochemical probes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
